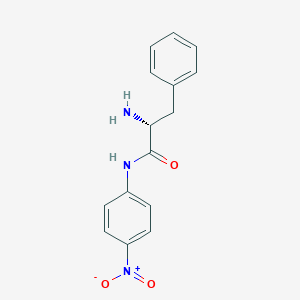

H-D-Phe-Pna

Description

BenchChem offers high-quality H-D-Phe-Pna suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Phe-Pna including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428590 | |

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-18-8 | |

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking the Therapeutic Potential: A Technical Guide to Peptide Nucleic Acid-Peptide Conjugates

In the landscape of genetic medicine, the quest for precision and efficacy is paramount. Among the most promising tools to emerge are Peptide Nucleic Acid (PNA)-peptide conjugates, a class of synthetic molecules engineered to overcome the limitations of traditional oligonucleotide therapeutics. This guide provides an in-depth exploration of the core properties of PNA-peptide conjugates, offering researchers, scientists, and drug development professionals a comprehensive understanding of their design, synthesis, characterization, and application. By delving into the causality behind experimental choices, this document serves as a practical resource for harnessing the full potential of these powerful biomolecules.

The Rationale for PNA-Peptide Conjugation: Overcoming Biological Barriers

Peptide Nucleic Acids (PNAs) are DNA mimics with a neutral N-(2-aminoethyl)-glycine backbone, a feature that confers remarkable resistance to enzymatic degradation by nucleases and proteases.[1][2][3][4] This inherent stability, coupled with their high affinity and specificity for complementary DNA and RNA sequences, makes PNAs ideal candidates for antigene and antisense therapies.[1][4][5] However, the neutral charge of the PNA backbone, while advantageous for binding, presents a significant hurdle for therapeutic applications: poor water solubility and inefficient cellular uptake.[3][]

To surmount these challenges, PNAs are often conjugated to peptides that can facilitate their transport across cellular membranes and guide them to their intracellular targets.[1][] This strategic union of a PNA with a functional peptide creates a chimeric molecule with enhanced pharmacokinetic and pharmacodynamic properties.[7]

The choice of peptide is critical and is dictated by the desired therapeutic outcome. The most common classes of peptides used for conjugation include:

-

Cell-Penetrating Peptides (CPPs): These short, often cationic or amphipathic peptides, can traverse cellular membranes and deliver a variety of molecular cargo, including PNAs, into the cytoplasm.[3][8][9][10] Examples include Tat, Antennapedia (pAnt), and oligo-arginine.[10][11][12]

-

Nuclear Localization Signals (NLSs): For applications requiring the PNA to act within the nucleus, such as antigene therapy, conjugation to an NLS peptide can facilitate active transport through the nuclear pore complex.[13][14][15][16] A well-known example is the SV40 large T-antigen NLS.[15]

The conjugation of these peptides not only improves cellular internalization but can also enhance the solubility of the PNA.[2][]

Synthesis and Purification: Crafting the Conjugate

The synthesis of PNA-peptide conjugates is a multi-step process that demands careful planning and execution. The most common approach involves solid-phase synthesis, which allows for the sequential addition of PNA monomers and amino acids to a growing chain anchored to a solid support.[17][18]

Synthetic Strategies

Two primary strategies are employed for the synthesis of PNA-peptide conjugates:

-

Continuous Synthesis: In this approach, both the PNA and peptide moieties are assembled sequentially on the same solid support.[19] This method is efficient for straightforward conjugates but can be challenging for complex designs. Automated synthesizers can streamline this process, enabling rapid production of conjugates.[20][21]

-

Fragment Condensation: This strategy involves the separate synthesis of the PNA and peptide fragments, followed by their conjugation in solution after cleavage from the solid support.[19] This approach offers greater flexibility and is often preferred for more complex conjugates or when optimizing the peptide component.

The choice of protecting groups for the PNA monomers and amino acids is crucial to prevent unwanted side reactions during synthesis. Orthogonal protecting group strategies, such as the use of Fmoc for the peptide and Mmt/Dde for the PNA, allow for the selective deprotection and modification of specific parts of the molecule.[10][22]

Linker Chemistry: The Bridge Between PNA and Peptide

The linker connecting the PNA and peptide is a critical determinant of the conjugate's stability and biological activity. Linkers can be broadly categorized as stable or cleavable.

-

Stable Linkers: These form a permanent covalent bond between the PNA and the peptide. Common stable linkers include amide bonds formed through standard peptide coupling or polyether linkers like AEEA (8-amino-3,6-dioxaoctanoic acid).[23]

-

Cleavable Linkers: These are designed to be broken under specific physiological conditions, such as the reductive environment of the cytoplasm. Disulfide bonds are a frequently used cleavable linker, allowing for the release of the PNA from its peptide carrier once inside the cell.[11][23] This can be advantageous if the peptide moiety hinders the PNA's interaction with its target.

The following diagram illustrates a general workflow for the solid-phase synthesis of a PNA-peptide conjugate.

Figure 1: A generalized workflow for the solid-phase synthesis of PNA-peptide conjugates.

Purification and Characterization

Following synthesis and cleavage from the solid support, the crude PNA-peptide conjugate must be purified to remove truncated sequences, unreacted starting materials, and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying these conjugates.[18][23]

The identity and purity of the final product are confirmed using analytical techniques such as:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is used to determine the molecular weight of the conjugate, confirming that the correct sequence has been synthesized.[][23]

-

Analytical RP-HPLC: This provides a quantitative measure of the purity of the conjugate.[18]

Core Properties and Their Characterization

The conjugation of a peptide to a PNA profoundly influences its physicochemical and biological properties. A thorough characterization of these properties is essential for the development of effective PNA-based therapeutics.

Binding Affinity and Specificity

A key advantage of PNAs is their high binding affinity for complementary DNA and RNA sequences.[1][5] This is attributed to the neutral backbone, which eliminates the electrostatic repulsion that exists between negatively charged natural nucleic acids.[5][] The conjugation of a peptide should ideally not compromise this inherent binding capability.

Experimental Protocol: Thermal Melting Analysis (Tm)

Thermal melting analysis is a standard method to assess the stability of the PNA:nucleic acid duplex and thus infer binding affinity.

-

Sample Preparation: Prepare solutions of the PNA-peptide conjugate and its complementary DNA or RNA target in a suitable buffer (e.g., phosphate-buffered saline).

-

Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the sample at 260 nm as the temperature is gradually increased.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. A higher Tm indicates a more stable duplex and higher binding affinity.

The specificity of binding is equally important. Mismatches between the PNA and its target sequence should significantly destabilize the duplex, resulting in a lower Tm.[5]

Cellular Uptake and Intracellular Trafficking

The primary function of the conjugated peptide is to facilitate the entry of the PNA into the cell. The efficiency of this process is dependent on the type of CPP or NLS used, the cell type, and the nature of the linker.[11][12] The uptake of PNA-peptide conjugates is generally a time, temperature, and concentration-dependent process that occurs primarily through endocytosis.[11][25]

Experimental Protocol: Cellular Uptake Assay using Flow Cytometry

-

Labeling: Synthesize the PNA-peptide conjugate with a fluorescent label (e.g., fluorescein).

-

Cell Culture: Plate the cells of interest in a multi-well plate and allow them to adhere.

-

Incubation: Treat the cells with varying concentrations of the fluorescently labeled PNA-peptide conjugate for a defined period.

-

Washing and Harvesting: Wash the cells to remove any unbound conjugate and then harvest them.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the amount of internalized conjugate.

Confocal microscopy is another valuable tool for visualizing the subcellular localization of the conjugate and determining whether it has escaped from endosomal compartments and reached its target (e.g., the cytoplasm for antisense applications or the nucleus for antigene applications).[11][14]

The following table summarizes the cellular uptake efficiency of various PNA-peptide conjugates in different cell lines.

| Conjugate Type | Peptide | Cell Line | Uptake Efficiency | Reference |

| PNA-pAnt | Antennapedia | SK-BR-3, HeLa, IMR-90 | Readily taken up at 2 µM | [11] |

| PNA-pTat | Tat | SK-BR-3, HeLa, IMR-90 | Readily taken up at 2 µM | [11] |

| (d-Arg)9-PNA | Oligo-arginine | HeLa | Optimal efficacy at 5 µM | [12] |

| PNA-NLS | SV40 NLS | Burkitt's lymphoma | Accumulation in the nucleus | [14] |

In Vivo Stability and Pharmacokinetics

The pseudopeptide backbone of PNAs renders them highly resistant to enzymatic degradation.[1][2][3] However, the peptide component of the conjugate may be susceptible to proteolysis in vivo. The stability of the conjugate in serum is a critical parameter that influences its bioavailability and therapeutic efficacy.[19]

Experimental Protocol: Serum Stability Assay

-

Incubation: Incubate the PNA-peptide conjugate in human or mouse serum at 37°C for various time points.

-

Analysis: At each time point, analyze the sample using RP-HPLC or MALDI-TOF MS to quantify the amount of intact conjugate remaining.

-

Half-life Determination: Calculate the half-life of the conjugate in serum.

The pharmacokinetic profile of a PNA-peptide conjugate, including its absorption, distribution, metabolism, and excretion (ADME), can be evaluated in animal models.[7] These studies are crucial for determining the optimal dosing regimen and assessing potential off-target effects.

Mechanism of Action and Therapeutic Applications

PNA-peptide conjugates can be designed to modulate gene expression through several mechanisms, primarily antigene and antisense strategies.[26]

Antigene Strategy: Targeting the Source Code

In the antigene approach, the PNA is designed to bind to a specific sequence in the chromosomal DNA, thereby blocking transcription.[13][27] This can be achieved through the formation of a PNA-DNA-PNA triplex or by strand invasion of the DNA duplex.[3][27] For this strategy to be effective, the PNA-peptide conjugate must be able to enter the nucleus.[13][14]

The following diagram illustrates the antigene mechanism of action.

Figure 2: The antigene mechanism of PNA-peptide conjugates.

Antisense Strategy: Intercepting the Message

The antisense strategy involves the PNA binding to a complementary sequence on a messenger RNA (mRNA) molecule.[7][26] This binding can physically block the ribosome from translating the mRNA into a protein (steric hindrance) or alter the splicing of the pre-mRNA.[8][28]

Therapeutic Applications

The unique properties of PNA-peptide conjugates have positioned them as promising therapeutic agents for a wide range of diseases.[4][26][28]

-

Anticancer Therapy: PNAs can be designed to target oncogenes, inhibiting their expression and thereby arresting tumor growth.[13][26]

-

Antiviral Agents: PNA-peptide conjugates can be used to block the replication of viruses by targeting essential viral genes.[20][23][26]

-

Antibacterial Agents: By targeting essential bacterial genes, PNA-peptide conjugates offer a novel approach to combat antibiotic-resistant bacteria.[3][18][29]

-

Gene Editing: The ability of PNAs to invade double-stranded DNA makes them a potential tool for gene editing, offering an alternative to CRISPR-Cas9 systems.[28]

Conclusion and Future Directions

PNA-peptide conjugates represent a significant advancement in the field of oligonucleotide therapeutics. Their enhanced stability, high binding affinity, and improved cellular delivery overcome many of the challenges that have plagued earlier generations of gene-silencing agents. The modular nature of these conjugates allows for a high degree of customization, enabling the design of molecules tailored to specific therapeutic targets and applications.

As our understanding of the underlying biology of diseases continues to grow, so too will the opportunities for the application of PNA-peptide conjugates. Future research will likely focus on the development of novel peptide carriers with improved cell-type specificity and endosomal escape properties, as well as the optimization of linker chemistries to fine-tune the release of the PNA at its site of action. The continued refinement of these powerful molecules holds the promise of a new era of precision medicine.

References

-

Holm, R. K., et al. (2003). Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates. Bioconjugate Chemistry, 14(4), 875-883. [Link]

-

Turner, J. J., et al. (2005). Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. Nucleic Acids Research, 33(21), 6837-6849. [Link]

-

Zhilina, Z. V., Ziemba, A. J., & Ebbinghaus, S. W. (2005). Peptide nucleic acid conjugates: synthesis, properties and applications. Current Topics in Medicinal Chemistry, 5(12), 1119-1131. [Link]

-

Gambari, R., et al. (2005). Antigene property of PNA conjugated to the nuclear localization signal peptide. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 971-974. [Link]

-

Gyros Protein Technologies. (n.d.). Synthesis of Peptide-Peptide Nucleic Acid Conjugates. Retrieved from [Link]

-

Kang, H., et al. (2006). Evaluation of cell-penetrating peptides (CPPs) as vehicles for intracellular delivery of antisense peptide nucleic acid (PNA). Bioconjugate Chemistry, 17(5), 1231-1238. [Link]

-

Abes, R., et al. (2007). Improved cell-penetrating peptide–PNA conjugates for splicing redirection in HeLa cells and exon skipping in mdx mouse muscle. Nucleic Acids Research, 35(13), 4495-4502. [Link]

-

Lundin, K. E., et al. (2008). Cell-Dependent Differential Cellular Uptake of PNA, Peptides, and PNA-Peptide Conjugates. Bioconjugate Chemistry, 19(12), 2535-2542. [Link]

-

Shiraishi, T., & Nielsen, P. E. (2011). Cooperative cellular uptake and activity of octaarginine antisense peptide nucleic acid (PNA) conjugates. Bioconjugate Chemistry, 22(9), 1924-1929. [Link]

-

Lee, Y. W., et al. (2022). Cell-Penetrating Peptide-Peptide Nucleic Acid Conjugates as a Tool for Protein Functional Elucidation in the Native Bacterium. Molecules, 27(24), 8944. [Link]

-

Díaz-Mochón, J. J., et al. (2005). Synthesis and cellular uptake of cell delivering PNA–peptide conjugates. Chemical Communications, (26), 3316-3318. [Link]

-

Bradley, M., et al. (2005). Synthesis and cellular uptake of cell delivering PNA-peptide conjugates. Chemical Communications, (26), 3316-3318. [Link]

-

Gait, M. J., et al. (2007). Improved cell-penetrating peptide–PNA conjugates... Nucleic Acids Research, 35(13), 4495-4502. [Link]

-

Zhilina, Z. V., Ziemba, A. J., & Ebbinghaus, S. W. (2005). Peptide nucleic acid conjugates: synthesis, properties and applications. Current Topics in Medicinal Chemistry, 5(12), 1119-1131. [Link]

-

Li, C., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science, 7(11), 1886-1893. [Link]

-

Gupta, A., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 843515. [Link]

-

Popella, P., et al. (2023). Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review. European Biophysics Journal, 52(6-7), 533-544. [Link]

-

Cogoi, S., et al. (2005). ANTIGENE PROPERTY OF PNA CONJUGATED TO THE NUCLEAR LOCALIZATION SIGNAL PEPTIDE. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 971-974. [Link]

-

Ebbinghaus, S. W., et al. (2005). Peptide Nucleic Acid Conjugates: Synthesis, Properties and Applications. Current Topics in Medicinal Chemistry, 5(12), 1119-1131. [Link]

-

Li, C., et al. (2021). Automated Fast-Flow Synthesis of Peptide Nucleic Acid Conjugates. ChemRxiv. [Link]

-

Popella, P., et al. (2023). Peptide nucleic acid conjugates and their antimicrobial applications-a mini-review. European Biophysics Journal, 52(6-7), 533-544. [Link]

-

Liu, J., et al. (2005). NLS Peptide Conjugated Molecular Beacons for Visualizing Nuclear RNA in Living Cells. Biochemistry, 44(32), 10510-10519. [Link]

-

Branden, L. J., et al. (1999). A peptide nucleic acid-nuclear localization signal fusion that mediates nuclear transport of DNA. Nature Biotechnology, 17(8), 784-787. [Link]

-

Aiba, Y., et al. (2020). Improved invasion efficiency of PNA by linking nuclear localization signal peptide (NLS). Applied Sciences, 10(23), 8663. [Link]

-

PharmiWeb.com. (2024). Applications of Peptide Nucleic Acid (PNA). Retrieved from [Link]

-

Gabillet, S., et al. (2011). Peptide Nucleic Acids Conjugated to Short Basic Peptides Show Improved Pharmacokinetics and Antisense Activity in Adipose Tissue. Molecular Therapy, 19(6), 1068-1075. [Link]

-

Gholizadeh, P., et al. (2023). A systematic review of peptide nucleic acids (PNAs) with antibacterial activities: Efficacy, potential and challenges. Journal of Infection and Public Health, 16(10), 1599-1611. [Link]

-

Li, C., et al. (2021). Automated Flow Synthesis of Peptide-PNA Conjugates. ScienceOpen. [Link]

-

Corey, D. R., et al. (2007). Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA. Current Topics in Medicinal Chemistry, 7(7), 641-657. [Link]

-

Wikipedia. (2024). Peptide nucleic acid. Retrieved from [Link]

-

Gait, M. J., et al. (2008). Chapter 4: Peptide–Peptide Nucleic Acid Conjugates for Modulation of Gene Expression. In Oligonucleotide Synthesis: Methods and Applications (pp. 65-88). The Royal Society of Chemistry. [Link]

-

Ivanova, G. D., et al. (2008). PNA-peptide conjugates as intracellular gene control agents. Nucleic Acids Symposium Series, 52(1), 579-580. [Link]

Sources

- 1. Peptide nucleic acid conjugates: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PNA-Peptide Conjugates - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Peptide nucleic acid - Wikipedia [en.wikipedia.org]

- 7. Peptide Nucleic Acids Conjugated to Short Basic Peptides Show Improved Pharmacokinetics and Antisense Activity in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Cell-Penetrating Peptide-Peptide Nucleic Acid Conjugates as a Tool for Protein Functional Elucidation in the Native Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and cellular uptake of cell delivering PNA–peptide conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antigene property of PNA conjugated to the nuclear localization signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. A peptide nucleic acid-nuclear localization signal fusion that mediates nuclear transport of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improved invasion efficiency of PNA by linking nuclear localization signal peptide (NLS)│ Laboratory of Bioinorganic Chemistry Graduate School of Science, Nagoya University [bioinorg.chem.nagoya-u.ac.jp]

- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 18. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]

- 19. books.rsc.org [books.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Synthesis and cellular uptake of cell delivering PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. PNA Drug Development & Research - Creative Peptides [pna.creative-peptides.com]

- 27. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pharmiweb.com [pharmiweb.com]

- 29. Peptide nucleic acid conjugates and their antimicrobial applications-a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Operative's Guide to the Cell: A Technical Whitepaper on the Mechanisms of Action of PNA-Peptide Conjugates

Foreword: Beyond the Sequence - Engineering Cellular Entry and Action

For the discerning researcher in drug development, the elegance of Peptide Nucleic Acids (PNAs) is undeniable. Their synthetic, charge-neutral backbone confers remarkable stability against enzymatic degradation and a high affinity for target nucleic acids.[1][2][3] However, the very properties that make PNAs robust therapeutic candidates also render them impermeable to the cell membrane, a significant hurdle for clinical translation.[4][5][] This guide delves into the elegant solution to this challenge: the conjugation of PNAs to peptides. We will dissect the intricate mechanisms by which these chimeras navigate the cellular landscape, from initial membrane interaction to target engagement in the nucleus and cytoplasm. This is not merely a collection of protocols; it is a treatise on the strategic design and functional validation of PNA-peptide conjugates, grounded in field-proven insights and rigorous scientific principles.

I. The Conjugate's Journey: A Multi-Step Invasion of the Cell

The journey of a PNA-peptide conjugate from the extracellular space to its intracellular target is a sophisticated ballet of molecular interactions. The peptide moiety acts as a key, unlocking cellular entry pathways, while the PNA cargo carries the specific therapeutic instructions. Understanding this journey is paramount to designing effective conjugates.

The First Handshake: Cellular Uptake Mechanisms

The initial and most critical step is traversing the plasma membrane. Unmodified PNAs exhibit poor cellular uptake.[7] Conjugation to Cell-Penetrating Peptides (CPPs) dramatically enhances internalization.[1][][8] CPPs are a diverse class of short peptides, often cationic or amphipathic, that can translocate across biological membranes.[1]

The primary mechanism of uptake for most CPP-PNA conjugates is endocytosis .[9][10][11] This is not a single pathway but a collection of processes, including:

-

Clathrin-Mediated Endocytosis: This is a common route for many CPP-PNA conjugates, particularly those with amphipathic peptides.[10][12]

-

Caveolae-Mediated Endocytosis: This pathway is often utilized by other CPPs.[9]

-

Macropinocytosis: Cationic CPPs, such as those rich in arginine, often induce this process, which involves the formation of large, fluid-filled vesicles.[9][10]

It is crucial to recognize that the uptake pathway can be influenced by the specific CPP, the cargo (PNA), and the cell type.[5][10][13] Some studies even suggest the possibility of non-endosomal, direct translocation for certain conjugates, though this remains a topic of debate.[14]

Experimental Protocol: Assessing Cellular Uptake via Confocal Microscopy

This protocol provides a robust method to visualize and semi-quantify the cellular uptake of fluorescently labeled PNA-peptide conjugates.

A. Materials:

-

Fluorescently labeled PNA-peptide conjugate (e.g., with HiLyte Fluor 488).[15]

-

Confocal laser scanning microscope.

-

Glass-bottom dishes or chamber slides.

-

Phosphate-buffered saline (PBS).

-

Optional: Nuclear stain (e.g., DAPI, Hoechst) and endosomal/lysosomal markers (e.g., LysoTracker).

B. Step-by-Step Methodology:

-

Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Conjugate Preparation: Prepare a stock solution of the fluorescently labeled PNA-peptide conjugate in sterile, nuclease-free water or an appropriate buffer. Dilute the conjugate to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium.[12][15]

-

Incubation: Remove the old medium from the cells and wash once with PBS. Add the medium containing the PNA-peptide conjugate to the cells.

-

Time-Course Analysis: Incubate the cells at 37°C in a 5% CO2 incubator for various time points (e.g., 2, 6, 12, 24 hours) to assess the kinetics of uptake.[15][16]

-

Washing: After incubation, remove the conjugate-containing medium and wash the cells three times with ice-cold PBS to remove any surface-bound conjugate.

-

Staining (Optional): If desired, incubate the cells with nuclear and/or lysosomal stains according to the manufacturer's instructions to visualize subcellular localization.

-

Imaging: Immediately image the live cells using a confocal microscope. Acquire images using appropriate laser lines and emission filters for the fluorophore, and any additional stains. Z-stack imaging is recommended to confirm intracellular localization.

-

Analysis: Analyze the images to assess the extent of cellular uptake and the subcellular distribution of the conjugate. A punctate distribution is often indicative of endosomal entrapment.[17]

The Great Escape: Overcoming Endosomal Entrapment

While endocytosis efficiently brings PNA-peptide conjugates into the cell, a significant portion often becomes trapped within endosomes.[9][16] These vesicles mature into late endosomes and eventually fuse with lysosomes, where the conjugate can be degraded. Therefore, endosomal escape is a critical bottleneck for the biological activity of the PNA cargo.[16][18][19]

Several strategies are employed to enhance endosomal escape:

-

Fusogenic Peptides: These peptides, often derived from viral proteins (e.g., INF7 from influenza hemagglutinin), undergo a conformational change at the acidic pH of the endosome, allowing them to disrupt the endosomal membrane and release the cargo into the cytoplasm.[20][21]

-

pH-Responsive Peptides: Peptides containing histidine residues can become protonated in the acidic endosomal environment, leading to membrane destabilization through the "proton sponge" effect.[20]

-

Lysosomotropic Agents: Co-administration of agents like chloroquine can artificially induce endosomal rupture, though this approach is generally limited to in vitro studies due to toxicity.[16][22]

-

Cleavable Linkers: Incorporating a cleavable linker, such as a disulfide bond, between the CPP and the PNA can facilitate the release of the PNA from the CPP once inside the cell.[16]

The choice of CPP itself can also influence endosomal escape, with some peptides demonstrating inherent, albeit often limited, escape capabilities.[23]

Diagram: Cellular Uptake and Endosomal Escape Pathways

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Cell-permeable peptide nucleic acid antisense oligonucleotide platform targeting human betacoronaviruses [frontiersin.org]

- 3. PNA-Peptide Conjugates - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and cellular uptake of cell delivering PNA–peptide conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. CLIP6-PNA-Peptide Conjugates: Non-Endosomal Delivery of Splice Switching Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The effect of endosomal escape peptides on in vitro gene delivery of polyethylene glycol-based vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

H-D-Phe-Pna for Targeted Gene Silencing: A Technical Guide for Researchers

This guide provides an in-depth technical overview of H-D-Phe-Pna, a specialized peptide nucleic acid conjugate, for applications in targeted gene silencing. It is intended for researchers, scientists, and drug development professionals who are seeking to leverage this technology for basic research or therapeutic development. This document will delve into the core principles of H-D-Phe-Pna, from its rational design and synthesis to detailed experimental protocols for its application and validation.

Introduction: The Imperative for Precision in Gene Silencing

The ability to selectively silence gene expression has revolutionized biological research and opened new avenues for therapeutic intervention. Peptide Nucleic Acids (PNAs) have emerged as a powerful class of synthetic molecules for this purpose.[1][2] Unlike natural nucleic acids, PNAs possess a neutral peptide-like backbone, which confers remarkable resistance to enzymatic degradation and enables high-affinity, sequence-specific binding to target DNA and RNA.[2][3] However, the neutral charge of PNAs also presents a significant hurdle for their use in living systems: poor cellular uptake.[4][5][6]

To overcome this limitation, PNAs are often conjugated to cell-penetrating peptides (CPPs), which facilitate their transport across the cell membrane.[6][7][8] This guide focuses on a specific and strategic PNA-peptide conjugate: H-D-Phe-Pna. This molecule combines a PNA oligomer with the dipeptide H-D-Phe (D-Phenylalanine), a choice driven by key considerations for stability and efficacy.

The Rationale Behind H-D-Phe-Pna Design

The design of H-D-Phe-Pna is a deliberate convergence of two key molecular components, each contributing to the overall goal of effective and durable gene silencing.

The PNA Moiety: A High-Affinity, Nuclease-Resistant Recognition Element

The core of the gene-silencing activity resides in the PNA oligomer. Its unique N-(2-aminoethyl)-glycine backbone provides several distinct advantages over natural nucleic acids and their analogs:

-

Exceptional Binding Affinity and Specificity : The neutral backbone of PNA reduces electrostatic repulsion when binding to negatively charged DNA or RNA, resulting in highly stable PNA/DNA and PNA/RNA duplexes.[3] This allows for the use of shorter oligomers while maintaining high target affinity.

-

Resistance to Degradation : The peptide-like backbone is not recognized by nucleases or proteases, rendering PNAs exceptionally stable in biological fluids and inside cells.[2][3] This prolonged half-life is crucial for sustained gene silencing effects.

-

Versatile Targeting Mechanisms : PNAs can be designed to silence genes through two primary mechanisms:

-

Antisense Strategy : A PNA oligomer complementary to a target mRNA molecule can bind to it, physically blocking translation by the ribosome (steric hindrance).[9]

-

Antigene Strategy : PNAs can also be designed to bind directly to chromosomal DNA, invading the double helix to form a stable PNA-DNA triplex.[9][10] This can inhibit transcription initiation or elongation.

-

The H-D-Phe Moiety: Enhancing Stability and Cellular Uptake

The conjugation of the H-D-Phe dipeptide to the PNA is a critical modification aimed at improving its drug-like properties. The choice of D-phenylalanine over its natural L-enantiomer is a key design feature.

-

Increased Proteolytic Stability : Peptides composed of L-amino acids are readily degraded by proteases within the cell. The incorporation of D-amino acids renders the peptide bond resistant to cleavage by these enzymes.[4][11] This significantly increases the in vivo half-life of the entire H-D-Phe-Pna conjugate, ensuring that it remains intact to exert its gene-silencing effect.

-

Potential for Enhanced Cellular Uptake : While short peptides like H-D-Phe are not classical cell-penetrating peptides, the hydrophobicity of the phenylalanine residues can contribute to improved interaction with the cell membrane, potentially aiding in cellular uptake. Some studies suggest that D-amino acid-containing peptides can retain or even enhance the cellular uptake of conjugated cargo.

The combination of a highly specific and stable PNA with a protease-resistant peptide moiety makes H-D-Phe-Pna a promising candidate for targeted gene silencing applications that require sustained activity.

Synthesis and Characterization of H-D-Phe-Pna

The synthesis of H-D-Phe-Pna conjugates is typically achieved through solid-phase synthesis, a well-established method for preparing both peptides and PNAs.[1][12][13]

Solid-Phase Synthesis Workflow

The synthesis is carried out on a solid support resin, allowing for the sequential addition of PNA monomers and the H-D-Phe dipeptide. The process generally follows these steps:

A detailed, representative protocol for the synthesis is provided below. This protocol assumes the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of the N-terminus.

Protocol 1: Solid-Phase Synthesis of H-D-Phe-Pna

Materials:

-

Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)

-

Fmoc-D-Phe-OH

-

Rink Amide resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel for 1-2 hours.

-

First PNA Monomer Coupling:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF, DCM, and DMF.

-

Activate the first Fmoc-PNA monomer by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated monomer solution to the resin and agitate for 2-4 hours.

-

Wash the resin to remove excess reagents.

-

-

PNA Chain Elongation: Repeat the deprotection and coupling steps for each subsequent PNA monomer in the desired sequence.

-

H-D-Phe Coupling:

-

After the final PNA monomer is coupled and deprotected, couple Fmoc-D-Phe-OH using the same activation and coupling procedure.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the D-Phe residue with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the conjugate from the resin and remove the Bhoc protecting groups from the nucleobases.

-

-

Precipitation and Washing:

-

Filter the cleavage mixture to remove the resin beads.

-

Precipitate the crude H-D-Phe-Pna by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the precipitate and wash several times with cold diethyl ether.

-

-

Drying: Dry the crude product under vacuum.

Purification and Characterization

Purification of the crude product is essential to remove truncated sequences and other impurities.

-

Purification : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PNA-peptide conjugates.[9][14] A C18 column is typically used with a water/acetonitrile gradient containing a small amount of TFA.

-

Characterization : The identity and purity of the final H-D-Phe-Pna conjugate should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[14] The purity is typically assessed by analytical RP-HPLC.

Experimental Application: Targeted Gene Silencing in Cell Culture

This section provides a general framework for utilizing H-D-Phe-Pna to silence a target gene in a mammalian cell line.

Experimental Design Considerations

-

Target Gene Selection : Choose a target gene with a well-characterized function and available antibodies for protein detection. Housekeeping genes (e.g., GAPDH, β-actin) can be used as initial targets to optimize delivery and silencing efficiency.

-

PNA Sequence Design : Design the PNA sequence to be complementary to a unique and accessible region of the target mRNA, typically in the 5'-untranslated region (UTR) or near the start codon, to effectively block translation.

-

Controls :

-

Untreated Cells : To establish baseline expression levels.

-

Scrambled PNA Control : An H-D-Phe-Pna conjugate with a scrambled, non-targeting PNA sequence to control for non-specific effects of the conjugate.

-

Positive Control : A validated method for silencing the target gene (e.g., siRNA) to benchmark the efficacy of the H-D-Phe-Pna.

-

Protocol 2: Cellular Delivery and Gene Silencing Assay

Materials:

-

Mammalian cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

H-D-Phe-Pna (target-specific and scrambled control)

-

Phosphate-buffered saline (PBS)

-

Reagents for RNA extraction, cDNA synthesis, and qPCR

-

Reagents for protein lysis and Western blotting

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) to reach 60-70% confluency on the day of treatment.

-

Treatment:

-

Prepare a stock solution of the H-D-Phe-Pna conjugates in sterile, nuclease-free water or PBS.

-

Dilute the conjugates to the desired final concentrations (e.g., 1-10 µM) in serum-free or complete culture medium.

-

Remove the old medium from the cells and add the medium containing the H-D-Phe-Pna conjugates.

-

-

Incubation: Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

-

Cell Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis of mRNA and protein levels.

Validation of Gene Silencing: Assessing Knockdown Efficacy

To confirm successful gene silencing, it is crucial to quantify the reduction in both the target mRNA and protein levels.

Quantification of mRNA Knockdown by qPCR

Quantitative real-time PCR (qPCR) is a sensitive method to measure the levels of target mRNA.[15][16][17]

Protocol 3: Quantitative PCR (qPCR) Analysis

-

RNA Extraction: Extract total RNA from the harvested cells using a commercial kit or a standard Trizol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.[15]

-

qPCR:

-

Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Run the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.

Quantification of Protein Knockdown by Western Blot

Western blotting is used to detect the reduction in the amount of the target protein.[18][19]

Protocol 4: Western Blot Analysis

-

Protein Lysis: Lyse the harvested cells in RIPA buffer or a similar lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative reduction in protein levels.

Data Presentation

The quantitative data from qPCR and Western blot analyses should be summarized in tables and/or graphs to clearly present the dose-dependent and sequence-specific effects of the H-D-Phe-Pna conjugate.

Table 1: Example of qPCR Data Summary

| Treatment Group | Concentration (µM) | Relative mRNA Expression (Fold Change vs. Untreated) |

| Untreated | - | 1.00 |

| H-D-Phe-Pna (Target) | 1 | 0.65 |

| 5 | 0.25 | |

| 10 | 0.10 | |

| H-D-Phe-Pna (Scrambled) | 10 | 0.95 |

Table 2: Example of Western Blot Densitometry Summary

| Treatment Group | Concentration (µM) | Relative Protein Level (Normalized to Loading Control) |

| Untreated | - | 1.00 |

| H-D-Phe-Pna (Target) | 1 | 0.70 |

| 5 | 0.30 | |

| 10 | 0.15 | |

| H-D-Phe-Pna (Scrambled) | 10 | 0.98 |

Assessing Off-Target Effects

A critical aspect of any gene-silencing technology is its specificity. While the high binding affinity of PNAs generally leads to high specificity, it is important to assess potential off-target effects.

-

Bioinformatic Analysis : Perform a BLAST search of the PNA sequence against the relevant transcriptome to identify potential off-target transcripts with high sequence homology.

-

Expression Analysis of Potential Off-Targets : Use qPCR to measure the mRNA levels of the top-ranked potential off-target genes to determine if their expression is affected by the H-D-Phe-Pna treatment.

-

Global Gene Expression Profiling : For a more comprehensive analysis, RNA-sequencing can be performed to compare the global transcriptomes of cells treated with the target-specific PNA, the scrambled control PNA, and untreated cells. This can reveal any unintended changes in gene expression across the genome.

Conclusion and Future Directions

H-D-Phe-Pna represents a rationally designed molecule for targeted gene silencing that leverages the specificity and stability of PNAs while addressing the critical challenge of proteolytic degradation of the delivery vector. The inclusion of D-amino acids is a key strategy for enhancing the in vivo potential of PNA-peptide conjugates. The protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, application, and validation of H-D-Phe-Pna in a research setting.

Future research in this area may focus on further optimizing the peptide sequence for enhanced cellular uptake and endosomal escape, exploring different PNA backbone modifications to improve binding and specificity, and evaluating the in vivo efficacy and safety of H-D-Phe-Pna conjugates in preclinical animal models. As our understanding of PNA chemistry and biology continues to grow, these powerful molecules hold immense promise for the development of next-generation therapeutics for a wide range of diseases.

References

-

PNA Purification and Characterization. (URL: [Link])

-

Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity. ACS Bio & Med Chem Au. (URL: [Link])

-

Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors. MDPI. (URL: [Link])

-

Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics. PMC. (URL: [Link])

-

Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA. PMC. (URL: [Link])

-

Facile Solid-Phase Synthesis of Peptide-p-Nitroanilide (pNA) Analog Containing Conjugates Using a Novel Wang or Rink Amide Resin. PMC. (URL: [Link])

-

The Application of Peptide Nucleic Acids (PNA) in the Inhibition of Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Gene Expression in a Cell-Free Transcription/Translation System. NIH. (URL: [Link])

-

Aminoglycoside–Peptide Nucleic Acid (PNA) Conjugates against Gram-Negative Bacteria. Request PDF. (URL: [Link])

-

Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity. NIH. (URL: [Link])

-

Strategies for Improving Peptide Stability and Delivery. MDPI. (URL: [Link])

-

Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. NIH. (URL: [Link])

-

The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. (URL: [Link])

-

Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PMC. (URL: [Link])

-

HPLC as a method for purifying and identifying PNAs. American University. (URL: [Link])

-

Aminoglycoside–Peptide Nucleic Acid (PNA) Conjugates against Gram-Negative Bacteria. PMC. (URL: [Link])

-

General Protocol for Western Blotting. Bio-Rad. (URL: [Link])

-

Peptide Characterization and Purification Using High–Performance Liquid Chromatography. (URL: [Link])

-

Polystyrene Nanoplastic Exposure Causes Reprogramming of Anti-Oxidative Genes Hmox1 and Sod3 by Inhibiting Nuclear Receptor RORγ in the Mouse Liver. MDPI. (URL: [Link])

-

Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. (URL: [Link])

-

Quantification of mRNA Levels Using Real-Time Polymerase Chain Reaction (PCR). (URL: [Link])

-

RNA extraction and quantitative PCR to assay inflammatory gene expression. Protocols.io. (URL: [Link])

-

Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. PMC. (URL: [Link])

-

Real-time PCR for mRNA quantitation. Gene-Quantification. (URL: [Link])

-

Quantification of mRNA using real-time RT-PCR. PubMed. (URL: [Link])

-

Measuring mRNA decay with Roadblock-qPCR. PMC. (URL: [Link])

-

Peptide nucleic acid (PNA) is a nucleobase oligomer in which the entire backbone has been replaced by a backbone composed of N-(2-aminoethyl)glycine units. (URL: [Link])

-

Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. PMC. (URL: [Link])

-

Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. (URL: [Link])

-

The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed. (URL: [Link])

-

The Use of d-Amino Acids for Peptide Self-assembled Systems. (URL: [Link])

-

Peptide nucleic acid (PNA) is a DNA mimic having a pseudopeptide backbone that makes it extremely stable in biological fluids. (URL: [Link])

-

Intracellular Uptake and Inhibition of Gene Expression by PNAs and PNA−Peptide Conjugates. ACS Publications. (URL: [Link])

-

Cell-Dependent Differential Cellular Uptake of PNA, Peptides, and PNA-Peptide Conjugates. (URL: [Link])

-

Novel Binding and Efficient Cellular Uptake of Guanidine-Based Peptide Nucleic Acids (GPNA). Journal of the American Chemical Society. (URL: [Link])

-

Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells. PubMed. (URL: [Link])

-

Photochemically induced gene silencing using PNA-peptide conjugates. PubMed. (URL: [Link])

-

Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair. PMC. (URL: [Link])

Sources

- 1. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aura.american.edu [aura.american.edu]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminoglycoside–Peptide Nucleic Acid (PNA) Conjugates against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors [mdpi.com]

- 9. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-phase Synthesis of PNA-Peptide Conjugates - Creative Peptides [pna.creative-peptides.com]

- 12. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 16. gene-quantification.de [gene-quantification.de]

- 17. bio-rad.com [bio-rad.com]

- 18. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 19. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]

H-D-Phe-Pna as a Molecular Probe for High-Fidelity RNA Detection: A Technical Guide

Abstract: The detection and quantification of specific RNA molecules within their native cellular environment are pivotal for advancing our understanding of gene expression, disease pathology, and therapeutic development. Traditional nucleic acid probes, while foundational, often face limitations in terms of binding affinity, specificity, and biological stability. Peptide Nucleic Acids (PNAs) have emerged as a superior class of synthetic mimics that overcome many of these challenges.[1][2] This technical guide provides an in-depth exploration of H-D-Phe-Pna, a specialized PNA construct incorporating D-Phenylalanine, designed for enhanced RNA recognition. We will dissect the molecular principles underpinning its high-affinity binding, detail its synthesis and photophysical characteristics, and provide validated, step-by-step protocols for its application in high-fidelity RNA detection for researchers, and drug development professionals.

The Foundational Advantage of Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids are synthetic polymers that function as DNA/RNA analogues.[3] The defining feature of a PNA is its unique backbone, which is composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[1][3] This charge-neutral polyamide backbone replaces the negatively charged sugar-phosphate backbone of natural nucleic acids.[2][3]

This fundamental structural difference confers several significant advantages:

-

Enhanced Hybridization Affinity: The absence of electrostatic repulsion between the probe and the target nucleic acid results in stronger binding (higher melting temperature, Tm) compared to DNA/DNA or DNA/RNA duplexes.[1][4] This allows for the use of shorter probes (typically 12-18 bases) without sacrificing binding strength, which also enhances target accessibility.[1][2]

-

Superior Specificity: PNA/RNA duplexes exhibit greater sensitivity to base mismatches. A single mismatch is more destabilizing in a PNA/RNA duplex than in a corresponding DNA/RNA duplex, leading to a significant drop in Tm and providing exceptional single-nucleotide discrimination.[1][5]

-

High Biological Stability: The peptide-like backbone is not recognized by nucleases or proteases, making PNAs highly resistant to enzymatic degradation in biological fluids.[1][4]

-

Ionic Strength Independence: Hybridization is largely independent of salt concentration, allowing for robust performance under low-ionic-strength conditions that can prevent the reannealing of complementary genomic strands.[3][6]

Sources

- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]

- 2. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 3. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

- 4. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

H-D-Phe-pNA (D-Phenylalanine-p-nitroanilide): A Tool for Unlocking Novel Therapeutic Avenues

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of H-D-Phe-pNA (D-Phenylalanine-p-nitroanilide), a molecule of significant interest in the landscape of drug discovery and development. While not a therapeutic agent in itself, H-D-Phe-pNA serves as a critical tool for identifying and characterizing potential drug candidates. Its primary utility lies in its function as a chromogenic substrate for a variety of proteases, enzymes that are deeply implicated in numerous pathological conditions. This guide will delve into the biochemical properties of H-D-Phe-pNA, its application in high-throughput screening for protease inhibitors, and the broader context of D-amino acids in peptide-based therapeutics. We will provide detailed experimental protocols and discuss the interpretation of data generated using this valuable chemical probe. The overarching aim is to equip researchers and drug development professionals with the knowledge to effectively leverage H-D-Phe-pNA in their quest for novel therapeutics.

Introduction to H-D-Phe-pNA: A Molecular Probe for Protease Activity

H-D-Phe-pNA, or D-Phenylalanine-p-nitroanilide, is a synthetic molecule consisting of the D-enantiomer of the amino acid phenylalanine linked to a p-nitroaniline group via an amide bond. In its intact form, the molecule is colorless. However, upon enzymatic cleavage of the amide bond by a protease, the p-nitroaniline is released, which imparts a distinct yellow color to the solution. This chromogenic property is the cornerstone of its utility in biochemical assays.

The incorporation of a D-amino acid is a key feature of this molecule. While L-amino acids are the proteinogenic building blocks found in most natural proteins, D-amino acids are less common.[1] Peptides containing D-amino acids exhibit increased resistance to degradation by proteases, a property that is highly desirable for therapeutic peptides.[1][2][3]

Table 1: Physicochemical Properties of H-D-Phe-pNA

| Property | Value |

| Molecular Formula | C₁₅H₁₅N₃O₃ |

| Molecular Weight | 285.3 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in DMSO and DMF |

| Max Absorbance (pNA) | 405-410 nm (after cleavage) |

The Therapeutic Significance of Proteases

Proteases are a class of enzymes that catalyze the breakdown of proteins through the hydrolysis of peptide bonds. They are involved in a vast array of physiological processes, including digestion, blood clotting, immune responses, and cell signaling. Consequently, dysregulation of protease activity is implicated in a wide range of diseases, such as cancer, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. This makes proteases a major class of drug targets.

For instance, chymotrypsin, a serine protease found in the digestive system, serves as a classic model for studying protease function and inhibition. Substrates like H-D-Phe-pNA are invaluable tools for identifying inhibitors of chymotrypsin and other related proteases with therapeutic potential.

H-D-Phe-pNA in the Drug Discovery Workflow

The primary therapeutic application of H-D-Phe-pNA is as a tool in the drug discovery process, particularly in the high-throughput screening (HTS) for protease inhibitors. The workflow is conceptually straightforward yet powerful.

Caption: Drug discovery workflow utilizing H-D-Phe-pNA for HTS.

In this workflow, a large library of chemical compounds is screened for their ability to inhibit the activity of a target protease. The assay is typically performed in microtiter plates, where each well contains the protease, H-D-Phe-pNA, and a unique compound from the library. If a compound inhibits the protease, the cleavage of H-D-Phe-pNA is reduced or prevented, resulting in a low or no color change. This allows for the rapid identification of "hits" that can then be further validated and optimized into lead compounds for drug development.

The Strategic Advantage of the D-Phenylalanine Moiety

The presence of a D-amino acid in H-D-Phe-pNA is not merely a matter of chemical curiosity. It has significant implications for the types of interactions that can be studied and the therapeutic strategies that can be envisioned.

-

Enhanced Stability: Peptides composed of D-amino acids are resistant to degradation by most endogenous proteases.[1][2] This property is a cornerstone of modern peptide therapeutic design, as it can significantly prolong the half-life of a peptide drug in the body.[3]

-

Unique Biological Activities: The stereochemistry of D-amino acids can lead to unique binding interactions with biological targets.[1] In some cases, a D-peptide can exhibit higher affinity and selectivity for its target compared to its L-counterpart.

-

Probing Chiral Specificity: H-D-Phe-pNA can be used in conjunction with its L-enantiomer, H-L-Phe-pNA, to probe the chiral specificity of proteases. Understanding whether a protease preferentially cleaves L- or D-peptides can provide valuable insights for the design of specific inhibitors.

Caption: Advantages of incorporating D-amino acids in therapeutic peptides.

Experimental Protocol: Protease Inhibition Assay Using H-D-Phe-pNA

This section provides a detailed, step-by-step methodology for a typical protease inhibition assay using H-D-Phe-pNA as a substrate.

Materials:

-

Target Protease (e.g., Chymotrypsin)

-

H-D-Phe-pNA

-

Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5)

-

Inhibitor Compound Stock Solutions (in DMSO)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the target protease in assay buffer. The final concentration in the assay will need to be optimized.

-

Prepare a stock solution of H-D-Phe-pNA in DMSO. The final concentration in the assay is typically in the range of the enzyme's Km for the substrate.

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or DMSO for control wells)

-

Protease solution

-

-

Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the H-D-Phe-pNA solution to each well to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes). This will provide a kinetic reading of the reaction progress.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each well.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value of the inhibitor.

-

Data Interpretation and Case Studies

The output of a protease inhibition screen using H-D-Phe-pNA is a set of absorbance values that reflect the extent of substrate cleavage. A lower absorbance in the presence of a test compound compared to the control indicates potential inhibition.

Table 2: Example Data from a Protease Inhibition Assay

| Inhibitor Conc. (µM) | Absorbance at 405 nm (AU) | % Inhibition |

| 0 (Control) | 1.25 | 0% |

| 0.1 | 1.10 | 12% |

| 1 | 0.85 | 32% |

| 10 | 0.40 | 68% |

| 100 | 0.15 | 88% |

From this data, an IC50 value can be calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a key parameter for ranking the potency of different inhibitors.

Future Perspectives and Conclusion

H-D-Phe-pNA remains a valuable and widely used tool in the initial stages of drug discovery. Its simplicity, reliability, and amenability to high-throughput formats ensure its continued relevance. Future developments may include the design of novel D-amino acid-containing substrates with enhanced specificity for particular proteases or with different reporter groups (e.g., fluorescent) for increased sensitivity.

References

- Hruby, V. J., & al-Obeidi, F. (1991). Application of synthetic and conformational analysis of peptides to drug design. Pharmaceutical research, 8(11), 1307-1321.

- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. LifeTein. [Link]

-

National Center for Biotechnology Information. (n.d.). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed. [Link]

-

PubMed Central. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia. [Link]

-

ResearchGate. (n.d.). Chemical structure of p-nitroaniline. ResearchGate. [Link]

-

Unacademy. (n.d.). p-Nitroacetanilide Study Material. Unacademy. [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application. PubMed. [Link]

-

Wikipedia. (n.d.). Phenylalanine. Wikipedia. [Link]

-

WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

National Center for Biotechnology Information. (n.d.). Purification and Characterization of a Lysine-P-Nitroanilide Hydrolase, a Broad Specificity Aminopeptidase, From the Cytoplasm of Lactococcus Lactis Subsp. Cremoris AM2. PubMed. [Link]

-

EBSCO. (n.d.). Phenylalanine as a therapeutic supplement | Research Starters. EBSCO. [Link]

-

National Center for Biotechnology Information. (n.d.). D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES. PubMed. [Link]

-

ResearchGate. (n.d.). Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate. ResearchGate. [Link]

Sources

Methodological & Application

automated flow synthesis of peptide-PNA conjugates

Application Note & Protocol

Abstract

Peptide-Peptide Nucleic Acid (PNA) conjugates are a powerful class of biomolecules that merge the specific molecular recognition properties of PNA with the diverse functionalities of peptides, such as cell penetration and biological signaling. These chimeras are at the forefront of therapeutic and diagnostic development, demanding robust and reproducible synthesis methods. This document provides a comprehensive guide to the automated solid-phase synthesis of peptide-PNA conjugates using a continuous flow system. We detail the underlying chemical principles, provide validated, step-by-step protocols from reagent preparation to final purification, and offer expert insights into process optimization and troubleshooting.

Introduction: The Synergy of Peptides and PNA

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, built upon a charge-neutral N-(2-aminoethyl)glycine backbone. This unique structure allows them to bind to complementary DNA and RNA sequences with exceptionally high affinity and specificity, independent of ionic strength. However, their neutral backbone and poor solubility can limit their cellular uptake. By conjugating PNAs to peptides—such as cell-penetrating peptides (CPPs) or nuclear localization signals (NLS)—we can dramatically enhance their delivery and bioavailability, unlocking their full therapeutic potential.

Automated flow synthesis offers significant advantages over traditional batch synthesis for creating these complex conjugates. The continuous flow of fresh reagents over a solid support enhances reaction kinetics, minimizes side reactions, and improves washing efficiency, leading to higher purity and yield. Furthermore, automation ensures unparalleled batch-to-batch consistency, a critical requirement for clinical and diagnostic applications.

Core Principles of Automated Flow Synthesis

The synthesis is performed on a solid support (e.g., polystyrene resin) within a column integrated into a flow synthesizer. The process is an iterative cycle of chemical reactions to sequentially add peptide and PNA monomers. The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for both the PNA backbone and the amino acid side chains.

The synthesis cycle consists of four key steps:

-

Fmoc-Deprotection: The terminal Fmoc group is removed using a basic solution (e.g., piperidine in DMF) to expose a free amine for the next coupling step.

-

Monomer Activation: The incoming Fmoc-protected monomer (either an amino acid or a PNA monomer) is pre-activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) to form a highly reactive species.

-

Coupling: The activated monomer is delivered to the column, where it rapidly reacts with the free amine on the growing chain.

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove excess reagents and by-products before the next cycle begins.

This entire process is automated, with precise control over reagent delivery, reaction times, and temperature, as illustrated in the workflow below.

Figure 1: High-level workflow for automated peptide-PNA conjugate synthesis.

Detailed Protocols

This section provides a step-by-step methodology for the synthesis of a model peptide-PNA conjugate.

Part A: Pre-Synthesis Preparation

Accurate and careful preparation is critical for a successful synthesis.

1. Reagent Preparation:

-

Amino Acid Monomers: Prepare 0.2 M solutions of Fmoc-protected amino acids in N,N-Dimethylformamide (DMF).

-

PNA Monomers: Prepare 0.2 M solutions of Fmoc-PNA monomers (A, C, G, T) in N-Methyl-2-pyrrolidone (NMP). Note: PNA monomers often have lower solubility in DMF.

-

Activator: Prepare a 0.5 M solution of N,N'-Diisopropylcarbodiimide (DIC) and a 1 M solution of Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) in DMF. This combination is often preferred as it minimizes side reactions.

-

Deprotection Solution: Prepare a solution of 20% (v/v) Piperidine in DMF.

-

Solvents: Use high-purity, low-water content DMF, NMP, and Dichloromethane (DCM).

2. Solid Support & Instrument Setup:

-

Resin: Use a pre-loaded Fmoc-amino acid resin (e.g., Wang or Rink Amide) appropriate for your desired C-terminus. A typical loading capacity is 0.4-0.8 mmol/g.

-

Column: Pack the synthesis column with the desired amount of resin (typically 25-100 µmol scale).

-

Instrument:

-

Prime all solvent and reagent lines on the automated flow synthesizer to remove air bubbles and ensure consistent delivery.

-

Install the packed synthesis column.

-

Perform a system leak test according to the manufacturer's instructions.

-

Part B: The Automated Synthesis Cycle

The following protocol outlines a single, generalized monomer addition cycle. The instrument software will automate the repetition of these steps for the entire sequence.

Figure 2: Chemical steps within a single automated Fmoc-SPPS cycle.

Protocol Parameters (Example for a 25 µmol scale):

| Step | Reagent | Flow Rate | Duration | Description |

| 1. Equilibration | DMF | 5 mL/min | 1 min | Swells the resin and prepares it for reaction. |

| 2. Deprotection | 20% Piperidine/DMF | 4 mL/min | 3 min | Removes the Fmoc protecting group. |

| 3. Wash | DMF | 7 mL/min | 2 min | Removes piperidine and dibenzofulvene byproduct. |

| 4. Coupling | 0.2M Monomer + Activators | 2 mL/min | 10 min | Couples the next monomer in the sequence. |

| 5. Wash | DMF | 7 mL/min | 2 min | Removes excess monomer and coupling reagents. |

Note: Coupling times for PNA monomers, especially guanine, may need to be extended to 15-20 minutes to ensure high efficiency.

Part C: Cleavage and Deprotection

Once the synthesis is complete, the conjugate must be cleaved from the solid support and all side-chain protecting groups must be removed.

1. Resin Preparation:

-

After the final synthesis cycle, wash the resin thoroughly with DCM (3x) and dry it under a stream of nitrogen.

-

Transfer the dry resin to a 10 mL reaction vessel.

2. Cleavage Cocktail:

-

Prepare a fresh cleavage cocktail. A common formulation is "Reagent K".

-

Reagent K Composition:

-

Trifluoroacetic Acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Procedure: Add 5 mL of the cleavage cocktail to the resin. Cap the vessel and let it react for 2-3 hours at room temperature with occasional swirling. The scavengers (phenol, thioanisole, etc.) protect sensitive residues from reactive cations generated during deprotection.

3. Product Precipitation and Isolation:

-

Filter the resin away from the cleavage solution.

-

Precipitate the crude conjugate by adding the TFA solution dropwise into a 50 mL conical tube filled with 40 mL of cold diethyl ether.

-

A white precipitate should form. Pellet the product by centrifugation (3000 x g, 5 min).

-

Wash the pellet twice with cold diethyl ether to remove residual scavengers.

-

Dry the final pellet under vacuum.

Part D: Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC):

-

Dissolve the crude product in 0.1% TFA in water.

-

Purify using a preparative C18 column.

-

Typical Gradient:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 65% Solvent B over 30 minutes.

-

-

Collect fractions corresponding to the main product peak and combine them.

2. Quality Control and Characterization:

-

Analyze the purified product using analytical RP-HPLC and mass spectrometry to confirm identity and purity.

| Analysis Method | Instrument | Expected Outcome |

| Mass Spectrometry | MALDI-TOF or ESI-MS | Observed mass matches the calculated theoretical mass of the conjugate. |

| Purity Analysis | Analytical RP-HPLC | A single major peak, ideally >95% purity by peak area integration. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |